2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine
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Overview
Description
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring. This compound is part of a broader class of bioactive natural products and synthetic analogs that exhibit a range of biological activities. The unique structure of this compound makes it a valuable target for synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through a diastereoselective strategy involving a Pd/Au-relay catalyzed reaction. This method utilizes (Z)-1-iodo-1,6-diene and alkyne as starting materials, which undergo sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 to achieve excellent diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclopentane or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure is similar to that of natural products, making it useful in studying biological pathways and interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, potentially modulating their activity. For example, derivatives of this compound have been studied for their ability to inhibit protease-activated receptor 1 (PAR1), which plays a role in thrombotic cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: A conformationally restricted GABA analogue with similar structural features.
Cyclopenta[d]thieno[2,3-b]pyridines: Compounds with a fused thiophene ring, exhibiting anti-inflammatory and other biological activities.
Uniqueness
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to its specific substitution pattern and the presence of both cyclopentane and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87401-60-3 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,4-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-8-6-11(2)7-9-4-3-5-10(8)9/h8-10H,3-7H2,1-2H3 |
InChI Key |
LPGHOCARIMVINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2C1CCC2)C |
Origin of Product |
United States |
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